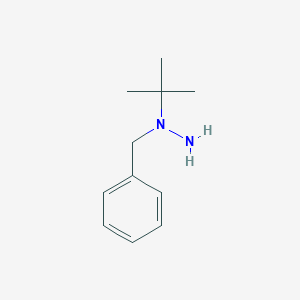
1-Benzyl-1-tert-butylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-tert-butylhydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This compound is particularly notable for its unique structure, which includes both a benzyl group and a tert-butyl group attached to the hydrazine moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-tert-butylhydrazine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with tert-butylhydrazine under basic conditions. The reaction typically proceeds as follows:
- Dissolve tert-butylhydrazine hydrochloride in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to neutralize the hydrochloride salt and liberate free tert-butylhydrazine.
- Introduce benzyl chloride to the reaction mixture and allow the reaction to proceed at room temperature or under mild heating.
- The product, this compound, is then isolated through standard purification techniques such as recrystallization or distillation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-tert-butylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen species.
Substitution: The benzyl and tert-butyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.
Scientific Research Applications
1-Benzyl-1-tert-butylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound can serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in drug synthesis.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-benzyl-1-tert-butylhydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl and tert-butyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include redox reactions, nucleophilic substitutions, and other organic transformations.
Comparison with Similar Compounds
1-Benzyl-1-methylhydrazine: Similar structure but with a methyl group instead of a tert-butyl group.
1-Benzyl-1-ethylhydrazine: Contains an ethyl group in place of the tert-butyl group.
1-Benzyl-1-phenylhydrazine: Features a phenyl group instead of the tert-butyl group.
Uniqueness: 1-Benzyl-1-tert-butylhydrazine is unique due to the presence of the bulky tert-butyl group, which can significantly influence its steric and electronic properties
Properties
CAS No. |
91215-73-5 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-benzyl-1-tert-butylhydrazine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)13(12)9-10-7-5-4-6-8-10/h4-8H,9,12H2,1-3H3 |
InChI Key |
HMCXNAOTYFWGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


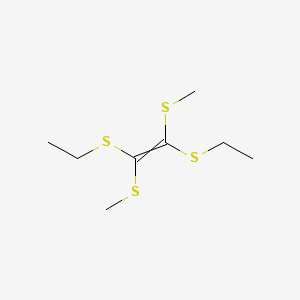
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
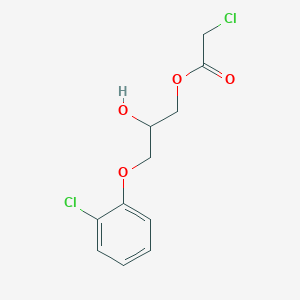
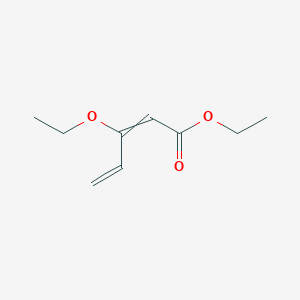
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
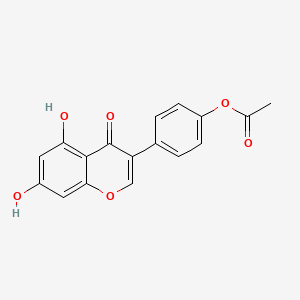

![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)


![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
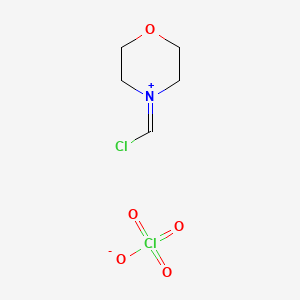
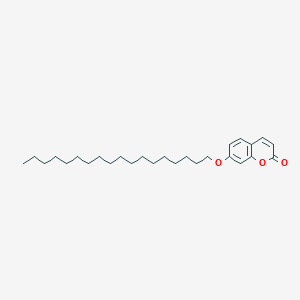
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
